molecular formula C17H19ClN4O B2980056 1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1333997-06-0

1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2980056
CAS No.: 1333997-06-0
M. Wt: 330.82
InChI Key: CZGHYJINXVVMOQ-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a cyano group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the chlorophenyl group: This can be accomplished through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Incorporation of the cyano group: This step involves the reaction of the intermediate compound with a cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • tert-butyl N-[(3-chlorophenyl)(cyano)methyl]carbamate
  • tert-butyl N-(3-chloropropyl)carbamate
  • tert-butyl N-[(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

1-tert-butyl-N-[(3-chlorophenyl)-cyanomethyl]-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-11-8-14(21-22(11)17(2,3)4)16(23)20-15(10-19)12-6-5-7-13(18)9-12/h5-9,15H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGHYJINXVVMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)NC(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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